molecular formula C17H16N4O2 B3011017 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide CAS No. 955598-70-6

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide

Cat. No.: B3011017
CAS No.: 955598-70-6
M. Wt: 308.341
InChI Key: JJMDMLIZICCABJ-UHFFFAOYSA-N
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Description

N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide is a synthetic small-molecule compound featuring a methoxy-substituted imidazo[1,2-b]pyridazine core linked to a cyclopropanecarboxamide group via a phenyl spacer. The methoxy group at position 6 of the heterocyclic core may influence solubility and binding affinity, while the cyclopropane moiety could enhance metabolic stability compared to linear alkyl chains .

Properties

IUPAC Name

N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-23-16-9-8-15-19-14(10-21(15)20-16)11-4-6-13(7-5-11)18-17(22)12-2-3-12/h4-10,12H,2-3H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMDMLIZICCABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide is a synthetic compound notable for its complex structure and potential biological activities. This compound has gained attention in medicinal chemistry due to its interactions with various biological targets, particularly in the context of neurodegenerative diseases and cancer therapy.

Chemical Structure and Properties

  • Molecular Formula : C${20}$H${24}$N${4}$O${3}$
  • Molecular Weight : Approximately 368.437 g/mol
  • Structural Features : The compound consists of an imidazo[1,2-b]pyridazine moiety linked to a cyclopropanecarboxamide group, which may contribute to its unique pharmacological properties.

The primary mechanism of action for this compound involves its inhibition of neutral sphingomyelinase 2 (nSMase2). This enzyme plays a crucial role in the release of exosomes that are implicated in neurodegenerative processes, such as those observed in Alzheimer's disease. By inhibiting nSMase2, the compound may reduce neurodegeneration by limiting the pathological exosomal release associated with these conditions .

Anticancer Potential

In addition to its neuroprotective effects, this compound shows promise as an anticancer agent. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in tumor growth and angiogenesis. For instance, compounds structurally related to this compound have demonstrated significant activity against vascular endothelial growth factor (VEGF) signaling pathways, which are critical for tumor angiogenesis .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with related compounds can be useful:

Compound NameStructural FeaturesBiological Activity
EVT-2946434Diamidine derivative with methoxyimidazo coreAntiprotozoal activity against Trypanosoma brucei and Plasmodium falciparum
PDDCPyrrolidin derivative with similar imidazo structurenSMase2 inhibitor with neuroprotective properties
TAK-5932-acylamino-6-phenoxy-imidazo[1,2-b]pyridazine derivativePotent VEGF receptor 2 kinase inhibitor (IC50 = 0.95 nM)

Case Studies and Experimental Results

  • Neuroprotective Studies : In vitro assays have shown that this compound significantly reduces the activity of nSMase2, leading to decreased exosome release from neuronal cells. This suggests a potential therapeutic role in neurodegenerative diseases .
  • Antitumor Activity : In animal models, related compounds have inhibited tumor growth effectively. For example, TAK-593 demonstrated significant suppression of VEGF-stimulated human umbilical vein endothelial cell proliferation with an IC50 of 0.30 nM . Such findings indicate that this compound may share similar anticancer properties.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Imidazo Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Methoxylation : Introduction of the methoxy group using methanol and suitable catalysts.
  • Cyclopropane Formation : Final assembly involving cyclopropanecarboxamide formation.

These synthetic routes are essential for developing analogs with improved efficacy and safety profiles.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H12N4O2
  • Molecular Weight : 268.27 g/mol
  • IUPAC Name : N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide

The compound features a cyclopropane ring attached to an imidazo[1,2-b]pyridazine moiety, which is known for its diverse biological activities. The methoxy group enhances its lipophilicity, potentially improving cell membrane permeability.

Research indicates that compounds containing the imidazo[1,2-b]pyridazine scaffold exhibit various biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of imidazo[1,2-b]pyridazine can inhibit the growth of cancer cells. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Antimicrobial Properties :
    • Some studies suggest that imidazo[1,2-b]pyridazine derivatives possess antimicrobial properties against both gram-positive and gram-negative bacteria. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, which plays a crucial role in inflammation .

Case Study 1: Anticancer Research

A study published in ACS Publications focused on the optimization of imidazo[1,2-b]pyridazine derivatives for anticancer activity. The study highlighted a specific derivative that showed promising results in inhibiting tumor growth in xenograft models .

Case Study 2: Antimicrobial Efficacy

Another research article investigated the antimicrobial efficacy of various imidazo[1,2-b]pyridazine derivatives against resistant strains of bacteria. Results indicated that certain modifications enhanced their activity significantly compared to existing antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Kinase Inhibitor Scaffolds

The compound shares structural homology with clinically validated kinase inhibitors, particularly ponatinib (synthesized in ), which also contains an imidazo[1,2-b]pyridazine scaffold. Below is a comparative analysis:

Feature N-(4-(6-Methoxyimidazo[...])phenyl)cyclopropanecarboxamide Ponatinib
Core Structure 6-Methoxyimidazo[1,2-b]pyridazine 6-Chloroimidazo[1,2-b]pyridazine
Substituent at Position 6 Methoxy (-OCH₃) Chloro (-Cl)
Side Chain Cyclopropanecarboxamide Trifluoromethyl acetylpiperazine
Synthetic Route Not detailed in evidence 9-step synthesis from 6-chloro-3-aminopyridazine
Reported Yield N/A 5.36% total yield

Key Differences and Implications :

  • Chloro groups are often used to enhance binding via hydrophobic interactions, as seen in ponatinib’s efficacy against Bcr-Abl mutants .
  • Side Chain Modularity : The cyclopropanecarboxamide group introduces rigidity, which may limit conformational flexibility but improve selectivity by reducing off-target interactions. In contrast, ponatinib’s trifluoromethyl-piperazine side chain enhances potency against resistant mutations but increases metabolic liability.
Pharmacokinetic and Pharmacodynamic Profiles

While specific data for the target compound are unavailable, comparisons can be extrapolated from structural analogs:

  • Metabolic Stability: Cyclopropane rings are known to resist cytochrome P450 oxidation, suggesting improved half-life over ponatinib’s more labile trifluoromethyl group.
  • Selectivity : Methoxy-substituted imidazopyridazines often exhibit narrower kinase inhibition profiles than chloro analogs, which could reduce toxicity but limit broad-spectrum applicability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Core synthesis : Start with imidazo[1,2-b]pyridazine intermediates. For example, describes coupling 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid with arylpiperidines using HBTU and i-Pr2NEt in DMF, followed by nucleophilic substitution (e.g., methoxylation with NaOCH3) .

  • Optimization : Use Suzuki-Miyaura cross-coupling (e.g., trimethylboroxine with Pd catalysts) for introducing substituents. Yields vary (6–58%) based on catalysts (e.g., PdCl2(PPh3)2) and solvents (1,4-dioxane/water) .

  • Purity : Post-synthesis purification via silica gel chromatography and HPLC (retention time: 9.5–13.9 min) achieves >96% purity .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)Reference
CouplingHBTU, i-Pr2NEt, DMF43–9996.6–99.6
MethoxylationNaOCH3, 70°C5099.2
Suzuki Cross-CouplingPdCl2(PPh3)2, K2CO3, 1,4-dioxane/H2O6–5895–99

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical methods :

  • HPLC/UPLC : Use C18 reverse-phase columns (e.g., retention time: 1.63–13.9 min) with mobile phases like water/acetonitrile (+0.1% TFA) to confirm purity (≥95%) .
  • Spectroscopy : 1H NMR (δ 7.2–8.5 ppm for aromatic protons; δ 3.8–4.2 ppm for methoxy groups) and ESI-MS (e.g., m/z 297–744 [M+H]+) for structural validation .
  • Thermal analysis : TGA/DSC to assess crystallinity and melting points (e.g., 133–135°C) .

Advanced Research Questions

Q. How can conflicting data regarding the compound's biological activity be resolved through structural analogs and in vitro assays?

  • Approach :

  • SAR studies : Modify the cyclopropane or methoxy groups. For example, shows that replacing cyclopropane with thiomorpholine in filgotinib enhances JAK inhibition. Test analogs with varying substituents (e.g., trifluoromethyl, morpholino) .
  • In vitro assays : Use kinase inhibition assays (e.g., GSK-3β in ) or cellular models (e.g., neuroinflammatory microglia) to compare activity. Contradictions may arise from assay conditions (e.g., ATP concentration) .

Q. What strategies optimize the compound's pharmacokinetic properties for in vivo neuroinflammatory studies?

  • Methodology :

  • Prodrug design : Introduce hydroxylamine derivatives (e.g., ’s oxadiazole analogs) to improve solubility .
  • Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., methoxy group demethylation) and stabilize via fluorination .
  • BBB permeability : LogP optimization (target 2–3) via substituent tuning (e.g., ’s trifluoromethyl groups enhance lipophilicity) .

Q. How can researchers address low yields in Suzuki-Miyaura cross-coupling steps during synthesis?

  • Troubleshooting :

  • Catalyst selection : Replace PdCl2(PPh3)2 with XPhos Pd G3 for higher efficiency in challenging couplings (e.g., achieved 43% yield with Pd catalysts) .
  • Solvent optimization : Use mixed solvents (e.g., toluene/ethanol) to improve boronate intermediate solubility .
  • Temperature control : Gradual heating (e.g., 80°C → 120°C) to minimize side reactions .

Q. What methodologies are effective for analyzing crystallographic forms and ensuring batch consistency?

  • Techniques :

  • XRPD : Compare diffraction patterns (e.g., ’s polymorph screening) to confirm crystalline form .
  • DSC/TGA : Monitor thermal events (e.g., dehydration endotherms) to detect amorphous content .
  • Batch testing : Use HPLC retention time consistency (e.g., ±0.2 min) and NMR peak alignment to ensure reproducibility .

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